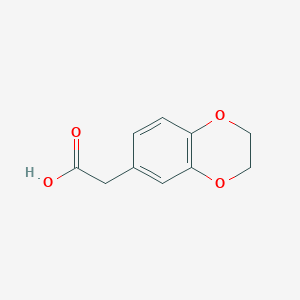

1,4-Benzodioxan-6-ylacetic acid

Description

Properties

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-10(12)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRNERFWPQRVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169343 | |

| Record name | 1,4-Benzodioxan-6-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17253-11-1 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-6-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17253-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzodioxan-6-ylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017253111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzodioxan-6-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-benzodioxan-6-ylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1,4-Benzodioxan-6-ylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological activities of 1,4-Benzodioxan-6-ylacetic acid. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Core Chemical Properties

This compound, a derivative of the 1,4-benzodioxan scaffold, is a compound of interest in medicinal chemistry. Its structural features make it a valuable building block in the synthesis of various biologically active molecules. The following table summarizes its key chemical and physical properties.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acetic acid | N/A |

| Synonyms | 2,3-Dihydro-1,4-benzodioxin-6-ylacetic acid | [3][4] |

| CAS Number | 17253-11-1 | [3][4] |

| Molecular Formula | C₁₀H₁₀O₄ | [3][4] |

| Molecular Weight | 194.18 g/mol | [3] |

| Appearance | Solid | N/A |

| Melting Point | 73-78 °C | N/A |

| Storage Temperature | Room Temperature | [3] |

| SMILES | O=C(O)CC1=CC=C(OCCO2)C2=C1 | [3] |

| Topological Polar Surface Area (TPSA) | 55.8 Ų | N/A |

| LogP | 1.08 | N/A |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 2 | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through the Willgerodt-Kindler reaction, starting from 6-acetyl-1,4-benzodioxane. This reaction facilitates the conversion of an aryl alkyl ketone to the corresponding thiomorpholide, which is then hydrolyzed to yield the carboxylic acid.

Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis

This protocol is a general procedure for the Willgerodt-Kindler reaction and subsequent hydrolysis to yield an arylacetic acid.[5]

Materials:

-

6-acetyl-1,4-benzodioxane (starting material)

-

Sulfur

-

Morpholine

-

Sodium Hydroxide (NaOH)

-

Benzyltriethylammonium chloride (Phase-transfer catalyst)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Reaction vessel suitable for heating under reflux

-

Magnetic stirrer and heat source

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

Thioamide Formation (Willgerodt-Kindler Reaction):

-

In a suitable reaction vessel, combine 6-acetyl-1,4-benzodioxane, sulfur, and morpholine. The molar ratio of ketone:sulfur:morpholine is typically 1:2:3.[5]

-

The reaction mixture can be heated under reflux. Alternatively, for a solvent-free approach, the mixture can be irradiated in a domestic microwave (e.g., 900 W) for a few minutes.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Hydrolysis of the Thioamide:

-

Upon completion of the first step, cool the reaction mixture.

-

Add an aqueous solution of sodium hydroxide (NaOH) and benzyltriethylammonium chloride to the reaction mixture.[5]

-

Heat the mixture under reflux to facilitate the hydrolysis of the intermediate thiomorpholide.

-

After the hydrolysis is complete (monitored by TLC), cool the mixture to room temperature.

-

Filter the cooled mixture.

-

Acidify the filtrate with hydrochloric acid (HCl) to a pH of approximately 2 to precipitate the crude this compound.[5]

-

-

Purification:

-

Dissolve the crude product in a 10% aqueous solution of sodium bicarbonate (NaHCO₃).

-

Wash the aqueous solution with ethyl acetate (3 x 30 mL) to remove any unreacted ketone and other non-acidic impurities.[5]

-

Acidify the aqueous layer with dilute HCl to re-precipitate the pure this compound.[5]

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Biological Activity and Mechanism of Action

This compound has demonstrated notable anti-inflammatory properties. Research indicates that its potency is comparable to that of the well-known non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, as evaluated in the carrageenan-induced rat paw edema assay.[1]

The primary mechanism of action for many NSAIDs, and likely for this compound, is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes using a liquid chromatography-tandem mass spectrometry (LC-MS-MS) based method for the quantification of prostaglandin E₂ (PGE₂).[6]

Materials:

-

Purified COX-1 and COX-2 enzymes

-

100 mM Tris-HCl buffer (pH 8.0)

-

100 µM Hematin (co-factor)

-

40 mM L-epinephrine (co-factor)

-

Arachidonic acid (substrate)

-

This compound (test inhibitor)

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

Internal standard (e.g., PGE₂-d₄)

-

Acetonitrile

-

Formic acid

-

LC-MS-MS system

Procedure:

-

Enzyme Preparation:

-

Inhibitor Incubation:

-

Enzymatic Reaction:

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding 20 µL of the internal standard (PGE₂-d₄) in acetonitrile, followed by 738 µL of acetonitrile with 0.1% formic acid.[6]

-

Vortex the samples and centrifuge at 13,000 rpm for 10 minutes to precipitate the protein.[6]

-

Transfer the supernatant to an autosampler vial for LC-MS-MS analysis.

-

-

LC-MS-MS Analysis:

-

Quantify the amount of PGE₂ produced in each sample using a validated LC-MS-MS method.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO).

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

References

- 1. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. soachim.info [soachim.info]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Chemical Structure of 1,4-Benzodioxan-6-ylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of 1,4-Benzodioxan-6-ylacetic acid. This compound, a derivative of the privileged 1,4-benzodioxan scaffold, is of significant interest in medicinal chemistry and drug discovery. This document outlines the key chemical properties, spectroscopic data, and detailed experimental protocols necessary for its unambiguous identification and characterization.

Compound Identity and Chemical Properties

This compound, also known as (2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acetic acid, is a crystalline solid.[3] Its fundamental chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acetic acid | ChemScene |

| Synonyms | This compound | Sigma-Aldrich[3] |

| CAS Number | 17253-11-1 | Sigma-Aldrich[3] |

| Molecular Formula | C₁₀H₁₀O₄ | Sigma-Aldrich[3] |

| Molecular Weight | 194.18 g/mol | Sigma-Aldrich[3] |

| Appearance | Solid | Sigma-Aldrich[3] |

| Melting Point | 73-78 °C | Sigma-Aldrich[3] |

Spectroscopic Data for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. A partial spectrum is available on SpectraBase. The expected chemical shifts (δ) in ppm are detailed below.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~6.8 | Multiplet | 3H | Aromatic protons |

| ~4.2 | Singlet | 4H | -O-CH₂-CH₂-O- |

| ~3.5 | Singlet | 2H | -CH₂-COOH |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The following are predicted chemical shifts based on the analysis of structurally similar compounds.

| Chemical Shift (ppm) | Assignment |

| ~172 | -COOH |

| ~143 | Aromatic C-O |

| ~142 | Aromatic C-O |

| ~125 | Aromatic C-C |

| ~122 | Aromatic CH |

| ~117 | Aromatic CH |

| ~116 | Aromatic CH |

| ~64 | -O-CH₂-CH₂-O- |

| ~40 | -CH₂-COOH |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and structural features. For this compound, electrospray ionization (ESI) in negative mode is suitable to observe the deprotonated molecule.

| m/z (Mass-to-Charge Ratio) | Ion | Predicted Fragmentation |

| 193.05 | [M-H]⁻ | Deprotonated parent molecule |

| 149.06 | [M-H-CO₂]⁻ | Loss of carbon dioxide from the carboxyl group |

| 133.05 | [M-H-CH₂COOH]⁻ | Loss of the acetic acid side chain |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of IR radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1500-1600 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1050 | Strong | C-O stretch (aliphatic ether) |

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the structure elucidation of this compound. These protocols are based on standard laboratory practices and procedures reported for analogous compounds.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumentation:

-

A standard NMR spectrometer with a proton frequency of 400 MHz or higher.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Use a larger number of scans due to the low natural abundance of ¹³C (typically 1024 or more scans).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Process the data similarly to the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation:

-

A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

-

Operate the mass spectrometer in negative ion mode to detect the deprotonated molecule [M-H]⁻.

-

Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

For fragmentation studies (MS/MS), select the parent ion (m/z 193) and subject it to collision-induced dissociation (CID).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

-

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Visualization of the Structure Elucidation Workflow

The logical flow of the structure elucidation process, from initial analysis to final confirmation, is depicted in the following diagram.

References

synthesis pathways for 1,4-Benzodioxan-6-ylacetic acid

An In-depth Technical Guide to the Synthesis of 1,4-Benzodioxan-6-ylacetic Acid

This technical guide provides a comprehensive overview of the synthetic pathways for this compound, a significant heterocyclic compound in medicinal and pharmaceutical research. The following sections detail the synthetic routes, experimental protocols, and quantitative data, tailored for researchers, scientists, and professionals in drug development.

Synthetic Pathways

The primary and most referenced synthetic route to 1,4-benzodioxane derivatives commences with the readily available and inexpensive starting material, gallic acid. This multi-step synthesis is advantageous due to the potential for functionalization at various positions of the benzodioxane scaffold, allowing for extensive structure-activity relationship (SAR) studies.[1]

The key steps in this pathway leading to a carboxylic acid derivative at the 6-position are:

-

Esterification of Gallic Acid: The synthesis begins with the Fischer esterification of gallic acid to protect the carboxylic acid group.

-

Formation of the 1,4-Benzodioxane Ring: The di-hydroxy functionality of the gallate ester is then reacted with an electrophile to form the characteristic dioxane ring.

-

Functional Group Interconversion: Subsequent steps involve modification of the ester group and other substituents to yield the desired acetic acid moiety.

An alternative conceptual approach involves the direct acylation of a pre-formed 1,4-benzodioxane ring, though this is less detailed in the provided literature for this specific acetic acid derivative.

Synthesis from Gallic Acid

A well-documented pathway involves a six-step reaction sequence starting from gallic acid to produce 1,4-benzodioxane-6-carboxylic acid amide analogs, with 1,4-benzodioxane-6-carboxylic acid as a key intermediate.[2][3]

The logical flow of this synthesis is depicted in the following diagram:

Caption: Synthesis pathway from Gallic Acid.

Experimental Protocols

The following protocols are based on the synthesis of 1,4-benzodioxane-6-carboxylic acid analogs, with specific details for the formation of the core structure.[2][3]

Esterification of Gallic Acid to Methyl 3,4,5-trihydroxybenzoate

-

Reagents: Gallic acid, Methanol, Sulfuric acid.

-

Procedure: A solution of gallic acid in methanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for a specified period. After cooling, the solvent is evaporated, and the residue is taken up in an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to yield methyl 3,4,5-trihydroxybenzoate.[1]

Synthesis of Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][2][4]dioxine-6-carboxylate

-

Reagents: Methyl 3,4,5-trihydroxybenzoate, 1,2-dibromoethane, Potassium carbonate, Acetone.

-

Procedure: Methyl 3,4,5-trihydroxybenzoate is dissolved in acetone, and potassium carbonate is added, followed by an excess of 1,2-dibromoethane. The reaction mixture is refluxed for an extended period (e.g., 18 hours). After cooling, the mixture is filtered, and the filtrate is evaporated. The residue is redissolved in a chlorinated solvent like dichloromethane, washed sequentially with water, aqueous sodium hydroxide solution, water again, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated to give the product.[3]

Synthesis of Sulfide Derivatives

-

Reagents: Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][2][4]dioxine-6-carboxylate, various mercaptans.

-

Procedure: The bromoethoxy derivative is reacted with various mercaptans to introduce different sulfide moieties. This step serves to further functionalize the molecule.[2][3]

Hydrolysis to 8-alkoxy-1,4-benzodioxane-6-carboxylic acid

-

Reagents: Sulfide derivative (ester), Sodium hydroxide, Methanol, Hydrochloric acid.

-

Procedure: The methyl ester derivative is dissolved in a mixture of methanol and aqueous sodium hydroxide (e.g., 2N). The solution is stirred and refluxed for several hours (e.g., 8 hours). The reaction mixture is then concentrated under vacuum. The resulting residue is acidified with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid. The precipitate is filtered under suction, washed with water, and dried in a vacuum oven.[2]

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of 1,4-benzodioxane-6-carboxylic acid derivatives.

| Step | Product | Yield (%) | Melting Point (°C) |

| Esterification of Gallic Acid | Methyl 3,4,5-trihydroxybenzoate | 90 | - |

| Formation of the 1,4-Benzodioxane Ring | Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][2][4]dioxine-6-carboxylate | 47 | 105-107 |

| Hydrolysis to Carboxylic Acid (from a specific sulfide derivative) | 8-(2-(butylthio)ethoxy)-2,3-dihydrobenzo[b][2][4]dioxine-6-carboxylic acid | 75.4 | 122-123 |

| Hydrolysis to Carboxylic Acid (from another specific sulfide derivative) | 8-(2-(ethylthio)ethoxy)-2,3-dihydrobenzo[b][2][4]dioxine-6-carboxylic acid | 64 | 148-150 |

Data extracted from Idris, N., Anderson, A. and Bakare, O. (2022) Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.[2]

Experimental Workflow Visualization

The general experimental workflow for the hydrolysis step is illustrated below.

Caption: Workflow for Ester Hydrolysis.

Conclusion

The synthesis of this compound and its derivatives is well-established, with the route starting from gallic acid being particularly versatile. This guide provides the fundamental synthetic strategies and detailed experimental insights necessary for the successful preparation of these valuable compounds in a research and development setting. The provided protocols and data serve as a solid foundation for further exploration and optimization of these synthetic pathways.

References

(2,3-dihydrobenzo[b]dioxin-6-yl)acetic acid characterization data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available characterization data for (2,3-dihydrobenzo[b]dioxin-6-yl)acetic acid. The information is compiled from various chemical suppliers and databases.

Chemical and Physical Properties

(2,3-dihydrobenzo[b]dioxin-6-yl)acetic acid, with the CAS number 17253-11-1, is a synthetic organic compound.[1] It is also referred to as 2-(2,3-Dihydrobenzo[b][2][3]dioxin-6-yl)acetic acid or 2,3-Dihydro-1,4-benzodioxin-6-ylacetic acid.[4] The compound has a molecular formula of C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol .[1][4]

| Property | Value | Source |

| CAS Number | 17253-11-1 | [1] |

| Molecular Formula | C₁₀H₁₀O₄ | [1][4] |

| Molecular Weight | 194.18 g/mol | [4] |

| Purity | ≥98% | [4] |

| Storage | Room temperature | [4] |

Computational Data:

| Parameter | Value | Source |

| Topological Polar Surface Area (TPSA) | 55.76 Ų | [4] |

| LogP | 1.0849 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Rotatable Bonds | 2 | [4] |

Spectroscopic Data

While commercial suppliers suggest the availability of spectroscopic data such as NMR, HPLC, and LC-MS for (2,3-dihydrobenzo[b]dioxin-6-yl)acetic acid, specific spectra and peak data are not publicly available in the searched literature.[3] Researchers are advised to refer to the Certificate of Analysis provided by the supplier for lot-specific data.[1][5]

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis, purification, and analysis of (2,3-dihydrobenzo[b]dioxin-6-yl)acetic acid are limited. A synthetic method for a related compound, 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide, has been described and may offer insights into potential synthetic routes.[6] This process involves the reaction of methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane followed by amidation.[6]

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or associated signaling pathways of (2,3-dihydrobenzo[b]dioxin-6-yl)acetic acid. A structurally related compound, (2,3-Dihydro-benzo[2][3]dioxin-6-yloxy)-acetic Acid, has been noted for its potential to modulate integrated stress pathways.[2] The broader class of dioxins is known to interact with the Aryl hydrocarbon Receptor (AhR), leading to a range of biological and toxicological effects.[7] However, it is crucial to note that the activity of (2,3-dihydrobenzo[b]dioxin-6-yl)acetic acid has not been specifically elucidated.

Due to the absence of specific data on the biological activity and signaling pathways for (2,3-dihydrobenzo[b]dioxin-6-yl)acetic acid, the creation of a signaling pathway diagram as requested is not possible at this time. Further experimental investigation is required to determine the biological targets and mechanisms of action for this compound.

Workflow for Future Investigation:

Caption: Proposed workflow for the synthesis, characterization, and biological evaluation of (2,3-dihydrobenzo[b]dioxin-6-yl)acetic acid.

References

- 1. scbt.com [scbt.com]

- 2. (2,3-DIHYDRO-BENZO[1,4]DIOXIN-6-YLOXY)-ACETIC ACID CAS#: 10288-82-1 [amp.chemicalbook.com]

- 3. 17253-11-1|2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling the Biological Activity of 1,4-Benzodioxan-6-ylacetic Acid: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of 1,4-Benzodioxan-6-ylacetic acid, also known as (2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology. The information presented herein is a synthesis of available scientific literature, focusing on quantitative data, experimental methodologies, and mechanistic insights.

Core Biological Activity: Anti-inflammatory Properties

This compound has been identified as a compound with notable anti-inflammatory activity. The primary evidence for this activity comes from in vivo studies, which have demonstrated its efficacy in reducing inflammation.

In Vivo Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated using the well-established carrageenan-induced rat paw edema model. In this assay, the compound demonstrated significant anti-inflammatory effects, with a potency comparable to that of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This finding highlights the potential of the 1,4-benzodioxan scaffold as a basis for the development of new anti-inflammatory agents.

Structure-activity relationship studies have underscored the importance of the substituent position on the 1,4-benzodioxan ring. The acetic acid moiety at the 6-position has been shown to be optimal for anti-inflammatory activity, with the corresponding 2-ylacetic acid regioisomer exhibiting significantly reduced potency.

Table 1: Summary of In Vivo Anti-inflammatory Data

| Compound | Assay | Result | Reference Compound |

| This compound | Carrageenan-induced rat paw edema | Comparable potency | Ibuprofen |

Proposed Mechanism of Action: Cyclooxygenase Inhibition

While direct in vitro enzyme inhibition data for this compound is not extensively available in the reviewed literature, the established mechanism for many arylalkanoic acids, including ibuprofen, involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. It is therefore highly probable that the anti-inflammatory activity of this compound is mediated through the inhibition of this pathway.

Derivatives of the 1,4-benzodioxan scaffold have been reported to exhibit inhibitory activity against both COX-1 and COX-2, further supporting this proposed mechanism.

Experimental Protocols

Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

-

Compound Administration: The test compound, this compound, is administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a reference group receives a standard NSAID like ibuprofen.

-

Induction of Inflammation: After a specific period to allow for drug absorption (e.g., 60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: The volume of the paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

In Vitro Cyclooxygenase (COX) Inhibition Assay (General Protocol)

This in vitro assay is used to determine the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzyme, which is coupled to the oxidation of a chromogenic substrate. Inhibition of the enzyme results in a decrease in the colorimetric signal.

Methodology:

-

Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: The reaction is typically carried out in a buffer solution containing heme and a peroxidase substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Compound Incubation: The test compound, this compound, is pre-incubated with the enzyme (either COX-1 or COX-2) for a specified period.

-

Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

-

Measurement: The rate of oxidation of the substrate is monitored by measuring the change in absorbance at a specific wavelength (e.g., 590-620 nm) over time using a plate reader.

-

Data Analysis: The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing the Mechanism and Workflow

To better illustrate the proposed mechanism of action and the experimental workflow, the following diagrams have been generated.

Conclusion

This compound has demonstrated promising anti-inflammatory activity in preclinical models, with a potency comparable to ibuprofen. The likely mechanism of action is through the inhibition of cyclooxygenase enzymes, a hallmark of many non-steroidal anti-inflammatory drugs. Further in-depth studies, including comprehensive in vitro enzyme inhibition assays and detailed pharmacokinetic and pharmacodynamic profiling, are warranted to fully elucidate the therapeutic potential of this compound and its derivatives. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the pharmacological properties of the 1,4-benzodioxan scaffold.

References

Discovery and Synthesis of Novel 1,4-Benzodioxan-6-ylacetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. Derivatives of 1,4-benzodioxan-6-ylacetic acid, in particular, have garnered significant interest due to their potential therapeutic applications, including anti-inflammatory, anticancer, and antiplatelet activities.[1][2][3] This technical guide provides an in-depth overview of the discovery and synthesis of novel derivatives of this compound class, presenting detailed experimental protocols, quantitative biological data, and visual representations of synthetic and biological pathways.

Rationale for Development

The 1,4-benzodioxane moiety is a key structural component in several established drugs, such as the antihypertensive agent Doxazosin.[1][2] Furthermore, naturally occurring compounds like Silybin and Purpurenol contain this scaffold and exhibit notable biological properties.[1][2] Research has demonstrated that the substitution pattern on the 1,4-benzodioxane ring system is critical for biological activity. For instance, studies on anti-inflammatory properties revealed that an acetic acid group at the 6-position confers optimal activity compared to substitution at the 2-position.[1] This has spurred further investigation into the synthesis of novel 6-substituted derivatives to explore a wider range of biological targets. Recent efforts have focused on developing inhibitors of pathways implicated in cancer, such as the p38α MAPK and HSF1 pathways, and agents for metastatic castration-resistant prostate cancer.[1][2]

Synthetic Pathways and Methodologies

The synthesis of this compound derivatives often involves multi-step reaction sequences, starting from commercially available precursors. The following sections detail common synthetic strategies employed in the literature.

Synthesis of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs from Gallic Acid

A versatile approach for generating a library of 1,4-benzodioxane-6-carboxylic acid amide analogs commences with gallic acid, an inexpensive and readily available starting material.[1][2][4] This multi-step synthesis allows for diversification at both the 6 and 8 positions of the benzodioxane ring.

Figure 1: Synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs.

Experimental Protocol:

-

Step 1: Esterification of Gallic Acid. Commercially available gallic acid is esterified in methanol in the presence of sulfuric acid to yield methyl 3,4,5-trihydroxybenzoate.[1][2]

-

Step 2: Formation of the 1,4-Benzodioxane Ring. The resulting ester is reacted with an excess of 1,2-dibromoethane in the presence of potassium carbonate (K2CO3) in acetone. This reaction forms the 1,4-benzodioxane ring, yielding methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][1][5]dioxine-6-carboxylate.[1][2][4]

-

Step 3: Introduction of Sulfide Derivatives. The bromoethoxy intermediate is then reacted with various mercaptans to introduce sulfide functionalities at the 8-position.[1][2]

-

Step 4: Hydrolysis of the Methyl Ester. The methyl ester of the sulfide derivative is hydrolyzed using a base to afford the corresponding carboxylic acid.[1]

-

Step 5: Formation of the Acid Chloride. The carboxylic acid is converted to the more reactive acid chloride intermediate using oxalyl chloride.[1]

-

Step 6: Amide Formation. The acid chloride is reacted with a variety of primary and secondary amines to produce the final 1,4-benzodioxane-6-carboxylic acid amide analogs.[1]

-

Step 7 (Optional): Oxidation of the Sulfide. To study the effect of the sulfur oxidation state on biological activity, specific sulfide-containing amides can be further oxidized to the corresponding sulfoxide using 30% hydrogen peroxide (H2O2) in the presence of tellurium dioxide (TeO2), or to the sulfone using excess 30% H2O2.[1]

Synthesis of Benzodioxane Carboxylic Acid-Based Hydrazones

Another synthetic route leads to the formation of hydrazone derivatives, which have shown a broad spectrum of biological activities.[6] This synthesis also begins with the formation of a methyl ester, which is then converted to a hydrazide and finally to the target hydrazones.

Figure 2: Synthesis of benzodioxane carboxylic acid-based hydrazones.

Experimental Protocol:

-

Step 1: Synthesis of benzodioxane-6-carboxylic acid methyl ester. A mixture of 2,3-dihydrobenzo[1][5]dioxine-6-carboxylic acid, methanol, and concentrated sulfuric acid is refluxed for 3-4 hours.[6]

-

Step 2: Synthesis of benzodioxane-6-carboxylic acid hydrazide. The resulting methyl ester is then refluxed with hydrazine hydrate in ethanol to yield the hydrazide.[6]

-

Step 3: Synthesis of benzodioxane-6-carboxylic acid hydrazones. The hydrazide is reacted with equimolar quantities of various substituted aldehydes or ketones to produce the final hydrazone derivatives.[6]

Biological Activity and Structure-Activity Relationships

Derivatives of this compound have been evaluated for a range of biological activities. The following tables summarize some of the reported quantitative data.

Enzyme Inhibition Activity of Benzodioxane Hydrazone Derivatives

A series of benzodioxane carboxylic acid-based hydrazones were evaluated for their inhibitory activity against several enzymes.[6] The results, presented as IC50 values, highlight the potential of these compounds in the context of neurodegenerative and metabolic disorders.[6]

| Compound | Acetylcholinesterase IC50 (µg/mL) | β-glucosidase IC50 (µg/mL) | Peroxidase IC50 (µg/mL) |

| 5 | 1.228 ± 1.63 | 0.37 ± 3.06 | 2.009 ± 3.19 |

Table 1: Enzyme inhibition data for a potent benzodioxane hydrazone derivative. Data sourced from reference[6].

Computational studies, including molecular docking and molecular dynamics simulations, have suggested that substituents such as methoxy and sulfur-containing thiophene groups contribute to strong binding interactions within the active sites of these enzymes through hydrogen bonding, π-π stacking, and hydrophobic interactions.[6]

Antiplatelet Aggregation Activity

Certain 1,4-benzodioxine derivatives have been investigated as novel platelet aggregation inhibitors, targeting the GPIIb/IIIa receptor.[3]

| Compound | Antiplatelet Activity IC50 (µM) - ADP induced | Antiplatelet Activity IC50 (µM) - Thrombin induced | GPIIb/IIIa Antagonistic Activity IC50 (µM) |

| 9-2p | 41.7 | 22.2 | 2.3 |

Table 2: Antiplatelet and GPIIb/IIIa antagonistic activity of compound 9-2p. Data sourced from reference[3].

Compound 9-2p demonstrated significant antiplatelet activity, being more potent than the reference compound LX2421.[3] Its potent GPIIb/IIIa antagonistic activity suggests this as a primary mechanism of action. In vivo studies have also shown its remarkable antithrombotic activity.[3]

Signaling Pathway Interactions

The development of novel 1,4-benzodioxane derivatives is often guided by their potential to modulate specific cellular signaling pathways implicated in disease.

Figure 3: Inhibition of the p38α MAPK pathway by a 1,4-benzodioxane derivative.

One such target is the p38α mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cellular responses to stress and is implicated in physiological processes such as inflammation and cancer.[1][2] Certain 1,4-benzodioxane derivatives have been identified as potent inhibitors of this pathway, highlighting their therapeutic potential in these disease areas.[1][2]

Conclusion

The this compound framework continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide offer robust and versatile routes to a wide array of derivatives, allowing for extensive structure-activity relationship studies. The promising biological activities observed, from enzyme inhibition to antiplatelet aggregation, underscore the potential of this compound class in addressing a variety of unmet medical needs. Future work will likely focus on optimizing the pharmacokinetic properties of these derivatives and further elucidating their mechanisms of action in relevant disease models.

References

- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 2. scirp.org [scirp.org]

- 3. Design, synthesis and evaluation of 1,4-benzodioxine derivatives as novel platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

Solubility of 1,4-Benzodioxan-6-ylacetic Acid in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility characteristics of 1,4-Benzodioxan-6-ylacetic acid in common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a framework for researchers to determine solubility experimentally. It outlines established protocols for solubility determination and offers general qualitative solubility information.

Introduction to this compound

Qualitative Solubility Profile

Based on general chemical principles and available literature for structurally similar compounds, a qualitative assessment of solubility can be inferred. This information should be confirmed by experimental determination.

| Solvent Class | Solvent Examples | Expected Qualitative Solubility |

| Alcohols | Methanol, Ethanol | Soluble |

| Ketones | Acetone | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Chlorinated Solvents | Dichloromethane | Soluble |

| Ethers | Diethyl Ether, Tetrahydrofuran | Likely Soluble |

| Apolar Solvents | Hexane, Toluene | Likely Sparingly Soluble to Insoluble |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Highly Soluble |

Note: This table is predictive and requires experimental verification.

Experimental Protocols for Solubility Determination

For accurate and reliable solubility data, experimental determination is crucial. The following are standard methods employed in pharmaceutical and chemical research.

Equilibrium Solubility Method (Shake-Flask)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial or flask).

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A shaker bath or a magnetic stirrer can be used for agitation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation or filtration can be used to separate the saturated solution from the excess solid.

-

Quantification: Withdraw a known volume of the clear, saturated supernatant. Analyze the concentration of this compound in the sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Gravimetric analysis after solvent evaporation.

-

Calculation: The solubility is then calculated and expressed in units such as mg/mL or g/L.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, various HTS methods are available. These are often based on kinetic solubility measurements.

Methodology (General Principle):

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like Dimethyl Sulfoxide (DMSO).

-

Aliquotting: Dispense small, precise volumes of the stock solution into a multi-well plate.

-

Solvent Addition: Add the various organic solvents to be tested to the wells.

-

Precipitation Detection: The formation of a precipitate indicates that the solubility limit has been exceeded. This can be detected by various automated methods, including nephelometry (light scattering), turbidimetry, or direct imaging.

-

Data Analysis: The solubility is estimated based on the concentration at which precipitation is first observed.

Experimental Workflow Diagram

References

In-Depth Technical Guide: (8-Chloro-3-oxo-2,3-dihydro-1,4-benzoxazin-4-yl)acetic acid (CAS Number: 17253-11-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of (8-Chloro-3-oxo-2,3-dihydro-1,4-benzoxazin-4-yl)acetic acid. This molecule belongs to the 1,4-benzoxazin-3-one class of heterocyclic compounds, a scaffold known for a wide range of biological activities.

Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 17253-11-1 | - |

| Molecular Formula | C₁₀H₈ClNO₄ | [1] |

| Molecular Weight | 241.63 g/mol | [1] |

| Appearance | Not specified (likely solid) | - |

| Melting Point | No experimental data available | - |

| Boiling Point | No experimental data available | - |

| Solubility | No experimental data available | - |

| pKa | No experimental data available | - |

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of (8-Chloro-3-oxo-2,3-dihydro-1,4-benzoxazin-4-yl)acetic acid is not explicitly published, the general synthesis of 4-substituted-1,4-benzoxazin-3-one derivatives typically involves the reaction of a substituted 2-aminophenol with an α-halo ester or a related reagent. A plausible synthetic route is outlined below, based on established methodologies for this class of compounds.

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned in a two-step process starting from 2-amino-3-chlorophenol.

Caption: Proposed two-step synthesis of the target compound.

General Experimental Protocol for Synthesis of 1,4-Benzoxazin-3-one Derivatives

This protocol is a generalized procedure and would require optimization for the specific synthesis of (8-Chloro-3-oxo-2,3-dihydro-1,4-benzoxazin-4-yl)acetic acid.

Step 1: Synthesis of the Intermediate Ester

-

To a solution of the appropriate substituted 2-aminophenol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base, for instance, anhydrous potassium carbonate (2-3 equivalents).

-

To this suspension, add the desired α-halo ester (e.g., ethyl chloroacetate, 1.1-1.5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the intermediate ester.

Step 2: Hydrolysis to the Carboxylic Acid

-

Dissolve the intermediate ester (1 equivalent) in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide, 2-3 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Remove the organic solvent under reduced pressure.

-

Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidify the aqueous layer with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Biological Activity and Signaling Pathways

Derivatives of 1,4-benzoxazin-3-one are recognized for their diverse pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and neuroprotective effects.[2][3][4] The biological activity is often attributed to the core benzoxazinone scaffold, with the nature and position of substituents significantly influencing the potency and selectivity.

While no specific signaling pathways have been elucidated for (8-Chloro-3-oxo-2,3-dihydro-1,4-benzoxazin-4-yl)acetic acid, related compounds have been reported to act as inhibitors of various enzymes. For instance, some benzoxazinone derivatives have shown inhibitory activity against α-chymotrypsin and tyrosine kinases.[5][6]

The general mechanism of action for many biologically active small molecules involves interaction with specific protein targets, thereby modulating their function and affecting downstream signaling cascades. A hypothetical workflow for investigating the biological activity and identifying the mechanism of action for the title compound is presented below.

Caption: A general workflow for the investigation of biological activity.

Further research is required to determine the specific molecular targets and signaling pathways modulated by (8-Chloro-3-oxo-2,3-dihydro-1,4-benzoxazin-4-yl)acetic acid. The presence of the chloro- and acetic acid moieties suggests that this compound may exhibit unique pharmacological properties worthy of investigation in drug discovery programs.

References

- 1. scbt.com [scbt.com]

- 2. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

starting materials for the synthesis of 1,4-Benzodioxan-6-ylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for obtaining 1,4-Benzodioxan-6-ylacetic acid, a crucial intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a key building block in medicinal chemistry, notably for its role in the synthesis of compounds with potential therapeutic applications. The strategic placement of the acetic acid moiety at the 6-position of the 1,4-benzodioxan ring system is critical for the biological activity of several developmental drugs. This guide outlines two principal synthetic pathways to this target molecule, providing detailed experimental procedures and data to support researchers in their synthetic endeavors.

Synthetic Pathways

Two primary synthetic routes have been identified for the preparation of this compound:

-

Route 1: Arndt-Eistert Homologation of 1,4-Benzodioxane-6-carboxylic acid. This classic chain-extension method provides a direct way to convert the readily available carboxylic acid to the desired acetic acid derivative.

-

Route 2: Willgerodt-Kindler Reaction starting from 6-acetyl-1,4-benzodioxan. This pathway involves the synthesis of an acetyl intermediate, followed by its conversion to a thioamide and subsequent hydrolysis to the target acetic acid.

The following sections provide detailed experimental protocols for each of these synthetic routes.

Route 1: Arndt-Eistert Homologation

This synthetic approach commences with the synthesis of the key intermediate, 1,4-Benzodioxane-6-carboxylic acid, from the inexpensive and readily available starting material, gallic acid. The carboxylic acid is then subjected to Arndt-Eistert homologation to yield the final product.

Step 1: Synthesis of 1,4-Benzodioxane-6-carboxylic acid from Gallic Acid

This multi-step synthesis first involves the formation of the 1,4-benzodioxan ring system followed by functional group manipulations to yield the carboxylic acid.

A detailed protocol for a similar synthesis is described in the literature.[1]

-

Esterification of Gallic Acid: In a round-bottom flask, suspend gallic acid (1 equivalent) in methanol (10 volumes). Carefully add concentrated sulfuric acid (0.1 equivalents) and reflux the mixture for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The resulting precipitate, methyl 3,4,5-trihydroxybenzoate, is filtered, washed with water, and dried.

-

Formation of the 1,4-Benzodioxan Ring: To a solution of methyl 3,4,5-trihydroxybenzoate (1 equivalent) in acetone (20 volumes), add potassium carbonate (2.5 equivalents) and 1,2-dibromoethane (1.2 equivalents). Reflux the mixture for 24 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is purified by column chromatography to yield methyl 1,4-benzodioxane-6-carboxylate.

-

Hydrolysis to 1,4-Benzodioxane-6-carboxylic acid: The methyl ester (1 equivalent) is dissolved in a mixture of methanol (10 volumes) and 10% aqueous sodium hydroxide solution (5 volumes). The mixture is refluxed for 2 hours. After cooling, the methanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated hydrochloric acid to precipitate the product. The solid is filtered, washed with cold water, and dried to afford 1,4-Benzodioxane-6-carboxylic acid.

| Step | Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Methyl 3,4,5-trihydroxybenzoate | Gallic acid | Methanol, H₂SO₄ | Methanol | 4 | Reflux | >90 |

| 2 | Methyl 1,4-benzodioxane-6-carboxylate | Methyl 3,4,5-trihydroxybenzoate | K₂CO₃, 1,2-dibromoethane | Acetone | 24 | Reflux | ~60 |

| 3 | 1,4-Benzodioxane-6-carboxylic acid | Methyl 1,4-benzodioxane-6-carboxylate | NaOH, HCl | Methanol/Water | 2 | Reflux | >90 |

Step 2: Arndt-Eistert Homologation of 1,4-Benzodioxane-6-carboxylic acid

This step involves the conversion of the carboxylic acid to its one-carbon extended homolog, the acetic acid derivative.

The following is a generalized procedure for the Arndt-Eistert synthesis and should be adapted and optimized for the specific substrate.[2]

-

Formation of the Acid Chloride: To a solution of 1,4-Benzodioxane-6-carboxylic acid (1 equivalent) in anhydrous dichloromethane (10 volumes), add oxalyl chloride (1.5 equivalents) and a catalytic amount of DMF at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 1,4-Benzodioxane-6-carbonyl chloride.

-

Reaction with Diazomethane: The crude acid chloride is dissolved in anhydrous diethyl ether (10 volumes) and cooled to 0 °C. A freshly prepared solution of diazomethane in diethyl ether is added portion-wise until the yellow color of diazomethane persists. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature overnight. Excess diazomethane is quenched by the careful addition of acetic acid.

-

Wolff Rearrangement: To the solution of the diazoketone, add freshly prepared silver oxide (0.1 equivalents) and water (5 equivalents). The mixture is stirred at room temperature and may require gentle heating to initiate the reaction. The progress of the reaction is monitored by TLC. Upon completion, the silver salts are filtered off, and the filtrate is extracted with diethyl ether. The aqueous layer is acidified with HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give this compound.

| Step | Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | 1,4-Benzodioxane-6-carbonyl chloride | 1,4-Benzodioxane-6-carboxylic acid | Oxalyl chloride, DMF | Dichloromethane | 2 | 0 to RT | ~95 |

| 2 | 1-(1,4-Benzodioxan-6-yl)-2-diazoethan-1-one | 1,4-Benzodioxane-6-carbonyl chloride | Diazomethane | Diethyl ether | 12 | 0 to RT | ~90 |

| 3 | This compound | 1-(1,4-Benzodioxan-6-yl)-2-diazoethan-1-one | Ag₂O, H₂O | Diethyl ether/Water | 2-4 | RT to 40 | 70-80 |

Route 2: Willgerodt-Kindler Reaction

This alternative route begins with the Friedel-Crafts acylation of 1,4-benzodioxane to produce 6-acetyl-1,4-benzodioxan, which is then converted to the target acetic acid via the Willgerodt-Kindler reaction.

Step 1: Synthesis of 6-acetyl-1,4-benzodioxan

This step introduces the acetyl group at the 6-position of the 1,4-benzodioxane ring.

A general procedure for Friedel-Crafts acylation can be adapted for this synthesis.[3][4]

-

Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (10 volumes) at 0 °C, add acetyl chloride (1.1 equivalents) dropwise. After stirring for 15 minutes, a solution of 1,4-benzodioxane (1 equivalent) in anhydrous dichloromethane (5 volumes) is added dropwise, maintaining the temperature below 5 °C. The reaction is then stirred at room temperature for 3 hours. The reaction mixture is poured onto crushed ice and extracted with dichloromethane. The organic layer is washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to give 6-acetyl-1,4-benzodioxan.

| Step | Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | 6-acetyl-1,4-benzodioxan | 1,4-benzodioxane | Acetyl chloride, AlCl₃ | Dichloromethane | 3 | 0 to RT | 70-80 |

Step 2: Willgerodt-Kindler Reaction and Hydrolysis

This two-part step converts the acetyl group to the acetic acid moiety.

The following is a generalized procedure and may require optimization.[5][6]

-

Willgerodt-Kindler Reaction: A mixture of 6-acetyl-1,4-benzodioxan (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents) is heated at reflux for 6 hours. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The organic layer is washed with dilute HCl and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude thioamide, 2-(1,4-benzodioxan-6-yl)-N-morpholinoethanethioamide.

-

Hydrolysis: The crude thioamide is dissolved in a mixture of ethanol (10 volumes) and 50% aqueous sodium hydroxide (10 volumes) and refluxed for 12 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether. The aqueous layer is then acidified with concentrated HCl, and the precipitated product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield this compound.

| Step | Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | 2-(1,4-benzodioxan-6-yl)-N-morpholinoethanethioamide | 6-acetyl-1,4-benzodioxan | Sulfur, Morpholine | None | 6 | Reflux | 60-70 |

| 2 | This compound | 2-(1,4-benzodioxan-6-yl)-N-morpholinoethanethioamide | NaOH, HCl | Ethanol/Water | 12 | Reflux | 70-80 |

Visualized Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Caption: Arndt-Eistert Homologation Pathway.

Caption: Willgerodt-Kindler Reaction Pathway.

References

- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 2. Arndt-Eistert Synthesis [organic-chemistry.org]

- 3. websites.umich.edu [websites.umich.edu]

- 4. websites.umich.edu [websites.umich.edu]

- 5. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

Unveiling Nature's Blueprint: A Technical Guide to 1,4-Benzodioxane Scaffolds from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic drugs. However, nature itself is a prolific producer of compounds containing this versatile structure. These naturally occurring 1,4-benzodioxanes, primarily in the form of lignans and neolignans, exhibit a wide array of promising biological activities, from neuroprotection to anti-inflammatory and antioxidant effects. This in-depth technical guide explores the natural sources of these valuable compounds, providing a summary of their biological activities, detailed experimental protocols for their isolation and analysis, and an overview of the signaling pathways they modulate.

Natural Sources and Biosynthesis of 1,4-Benzodioxane Scaffolds

The 1,4-benzodioxane framework is broadly distributed throughout the plant kingdom and has even been identified in some animal sources.[1] The biosynthesis of these compounds is a testament to nature's intricate chemical machinery. They are primarily formed through the oxidative coupling of phenylpropanoid units. Depending on the coupling partners, these natural products can be categorized as:

-

Lignans: Formed by the oxidative dimerization of two phenylpropanoid units.

-

Flavonolignans: Resulting from the oxidative coupling of a phenylpropanoid with a flavonoid. A prominent example is Silybin, found in Milk Thistle (Silybum marianum).

-

Coumarinolignans: Arising from the oxidative coupling of a phenylpropanoid with a coumarin.

-

Stilbenolignans: Formed by the oxidative coupling of a phenylpropanoid with a stilbenoid.

Some notable examples of naturally occurring compounds featuring the 1,4-benzodioxane scaffold are detailed in Table 1.

Table 1: Prominent Natural Sources of 1,4-Benzodioxane Scaffolds

| Compound Name | Class | Natural Source(s) | Reported Biological Activities |

| Americanol A & Isoamericanol A | Neolignan | Seeds of Phytolacca americana | Neurotrophic |

| Eusiderins (e.g., Eusiderin I) | Neolignan | Wood of Eusideroxylon zwageri | Antifungal |

| Silybin (a major component of Silymarin) | Flavonolignan | Seeds of Silybum marianum (Milk Thistle) | Hepatoprotective, Antioxidant, Anti-inflammatory |

| Aiphanol | Stilbenolignan | Aiphanes aculeata | COX-2 Inhibition |

| Cadensin G | Lignan | Psorospermum febrifugum | Antitumor |

Biological Activities and Quantitative Data

Natural compounds bearing the 1,4-benzodioxane scaffold have been shown to possess a range of biological activities that are of significant interest to the drug development community. The following tables summarize some of the key quantitative data associated with these activities.

Anti-inflammatory and Antioxidant Activities

The anti-inflammatory and antioxidant properties of 1,4-benzodioxane-containing compounds are among their most studied attributes. Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes and by scavenging free radicals.

Table 2: Anti-inflammatory and Antioxidant Activity of Natural 1,4-Benzodioxanes and Related Lignans

| Compound | Assay | Target/Radical | IC50 / Activity | Reference |

| Eusiderin I | Antifungal | Sclerotium rolfsii | 49.5% inhibition at 5 ppm | [2] |

| Eusiderin I | Antifungal | Fusarium oxysporum f. sp. lycopersici | 49.80% inhibition at 5 ppm | [3] |

| Lignans (general) | Antioxidant | DPPH radical | IC50 range: 6.601–932.167 µg/mL | [4] |

| Lignans (general) | Antioxidant | ABTS radical | IC50 range: 13.007–27.829 µg/mL | [4] |

Note: Data for specific 1,4-benzodioxane lignans on COX inhibition is still emerging. The antioxidant data is for a range of phyto and mammalian lignans.

Neurotrophic Activity

Certain 1,4-benzodioxane neolignans have demonstrated promising neurotrophic effects, suggesting their potential in the development of therapies for neurodegenerative diseases.

Table 3: Neurotrophic Activity of Americanol A and Isoamericanol A

| Compound | Assay | Effect | Concentration | Reference |

| Americanol A | Choline Acetyltransferase (ChAT) Activity | Enhancement | 10-5 M | [1][5] |

| Isoamericanol A | Choline Acetyltransferase (ChAT) Activity | Enhancement | 10-5 M | [1][5] |

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of 1,4-benzodioxane scaffolds from their natural sources.

Isolation Protocols

This protocol describes the maceration and fractionation process for isolating Eusiderin I.

-

Maceration: 10 kg of powdered Eusideroxylon zwageri wood is macerated with methanol. The resulting extract is concentrated to yield a crude extract.

-

Fractionation: The crude methanol extract is then subjected to liquid-liquid partitioning with n-hexane, dichloromethane, and ethyl acetate.

-

Chromatography: The n-hexane fraction is further purified using vacuum column chromatography to isolate Eusiderin I.

-

Characterization: The structure of the isolated Eusiderin I is confirmed by UV-Vis, IR, and NMR spectroscopy, and mass spectrometry. The melting point of the crystalline solid is also determined.[2]

Two common methods for the extraction of silymarin are the traditional Soxhlet extraction and the more modern Pressurized Liquid Extraction (PLE).

Soxhlet Extraction (European Pharmacopoeia Method): [6][7][8]

-

Defatting: A precisely weighed sample of ground milk thistle seeds is placed in a thimble and subjected to Soxhlet extraction with n-hexane for 6 hours to remove lipids.

-

Extraction: The defatted material is then extracted with methanol for 5 hours.

-

Quantification: The resulting extract is analyzed by HPLC to determine the yield of individual flavonolignans.

Pressurized Liquid Extraction (PLE): [6][7]

-

Extraction: Non-defatted milk thistle fruit powder is subjected to PLE using acetone as the solvent at 125°C for 10 minutes. This method significantly reduces extraction time and can improve yields.

-

Quantification: The extract is analyzed by HPLC to quantify the silymarin components.

Biological Activity Assays

These assays are commonly used to evaluate the radical scavenging potential of natural products.

DPPH Radical Scavenging Assay: [1][9][10][11]

-

Reagent Preparation: A working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared to an absorbance of approximately 1.0 at 517 nm.

-

Assay Procedure: A small volume of the test sample (dissolved in a suitable solvent) is added to the DPPH working solution.

-

Incubation and Measurement: The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance is then measured at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution with solvent only). The IC50 value (concentration required to scavenge 50% of the DPPH radicals) is then determined.

ABTS Radical Cation Scavenging Assay: [1][9]

-

Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay Procedure: A small volume of the test sample is added to the ABTS•+ working solution.

-

Incubation and Measurement: The mixture is incubated at room temperature for a set time (e.g., 6 minutes), and the absorbance is measured at 734 nm.

-

Calculation: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[12][13][14][15][16]

-

Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

-

Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains reaction buffer (e.g., Tris-HCl), heme, and the respective COX enzyme.

-

Inhibitor Incubation: The test compound (inhibitor) is added to the reaction mixture and incubated for a specific time (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

-

Quantification of Prostaglandin Production: The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA method.

-

Calculation: The inhibitory activity is determined by comparing the PGE2 production in the presence of the inhibitor to a control without the inhibitor. IC50 values are then calculated.

This colorimetric assay is used to measure the neurotrophic effect of compounds by quantifying the activity of the ChAT enzyme.[17][18][19][20][21]

-

Sample Preparation: The assay can be performed using tissue homogenates or cell lysates from neuronal cell lines.

-

Reaction Principle: ChAT catalyzes the transfer of an acetyl group from acetyl-CoA to choline, producing acetylcholine and Coenzyme A (CoA). The produced CoA reacts with 4,4'-dithiopyridine, and the change in absorbance is measured at 324 nm.

-

Assay Procedure: The sample is incubated with a substrate working solution containing acetyl-CoA and choline at 37°C.

-

Measurement: The reaction is stopped, and the absorbance is measured at 324 nm.

-

Calculation: The ChAT activity is calculated based on the change in absorbance and normalized to the protein concentration of the sample.

Signaling Pathways and Mechanistic Insights

The biological effects of natural 1,4-benzodioxane scaffolds are underpinned by their interaction with specific cellular signaling pathways.

Antioxidant and Anti-inflammatory Signaling: The Nrf2 Pathway

Many lignans exert their antioxidant and anti-inflammatory effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2][3][22][23][24] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or certain bioactive compounds like lignans, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, leading to their transcription. This includes antioxidant enzymes such as heme oxygenase-1 (HO-1). The activation of the Nrf2 pathway can also suppress inflammation by inhibiting the pro-inflammatory NF-κB pathway.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structures of americanol A and isoamericanol A having a neurotrophic property from the seeds of Phytolacca americana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Simplified procedure of silymarin extraction from Silybum marianum L. Gaertner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. 2.5. Determination of DPPH• Radical and ABT•+ Radical Cation Scavenging Activities [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. korambiotech.com [korambiotech.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699) | Abcam [abcam.com]

- 17. resources.novusbio.com [resources.novusbio.com]

- 18. assaygenie.com [assaygenie.com]

- 19. Evaluation of the Activity of Choline Acetyltransferase From Different Synaptosomal Fractions at the Distinct Stages of Spatial Learning in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Choline Acetyltransferase (ChAT) Activity Assay Kit (Tissue Samples) - Elabscience® [elabscience.com]

- 22. Lignans from Saururus chinensis exhibit anti-inflammatory activity by influencing the Nrf2/HO-1 activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Substituted 1,4-Benzodioxane Compounds: A Technical Guide for Researchers

An in-depth exploration of the synthesis, biological activity, and therapeutic promise of the 1,4-benzodioxane scaffold for researchers, scientists, and drug development professionals.